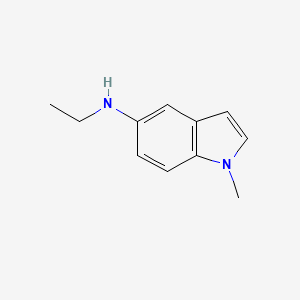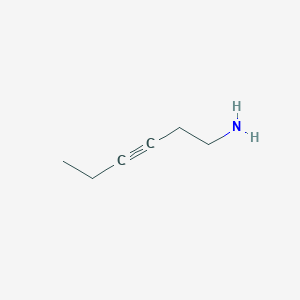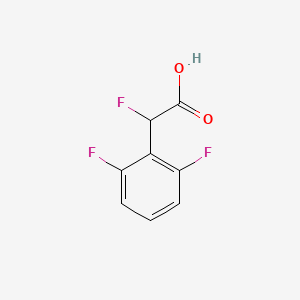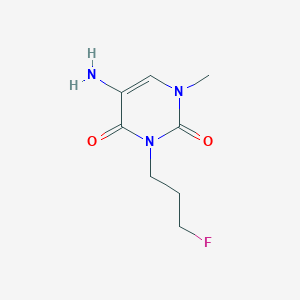
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an amino group, a fluoropropyl group, and a methyl group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-fluoropropylamine with a suitable pyrimidine precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and fluoropropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropropyl group enhances its binding affinity and selectivity towards certain targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the amino group and are used in similar applications.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-Amino-3-(3-fluoropropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dion is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H12FN3O2 |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
5-amino-3-(3-fluoropropyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12FN3O2/c1-11-5-6(10)7(13)12(8(11)14)4-2-3-9/h5H,2-4,10H2,1H3 |
InChI Key |
ARCCDBYZHTUBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


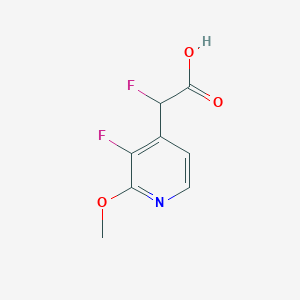
![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)


![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)
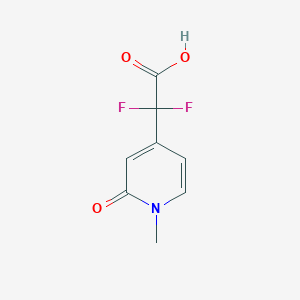
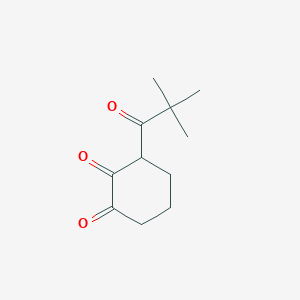


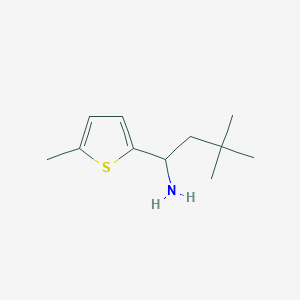
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
